

comparative study of the corrosion inhibition efficiency of imidazole derivatives

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Compound of Interest

Compound Name: 2-(2-Methyl-1H-imidazol-1-yl)ethanol

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A Comparative Analysis of Imidazole Derivatives as Corrosion Inhibitors

This guide provides a comprehensive comparison of the corrosion inhibition efficiency of various imidazole derivatives, tailored for researchers, scientists, and professionals in drug development and materials science. The following sections present quantitative performance data, detailed experimental methodologies, and a visual representation of the inhibition mechanism.

Introduction to Imidazole Derivatives in Corrosion Inhibition

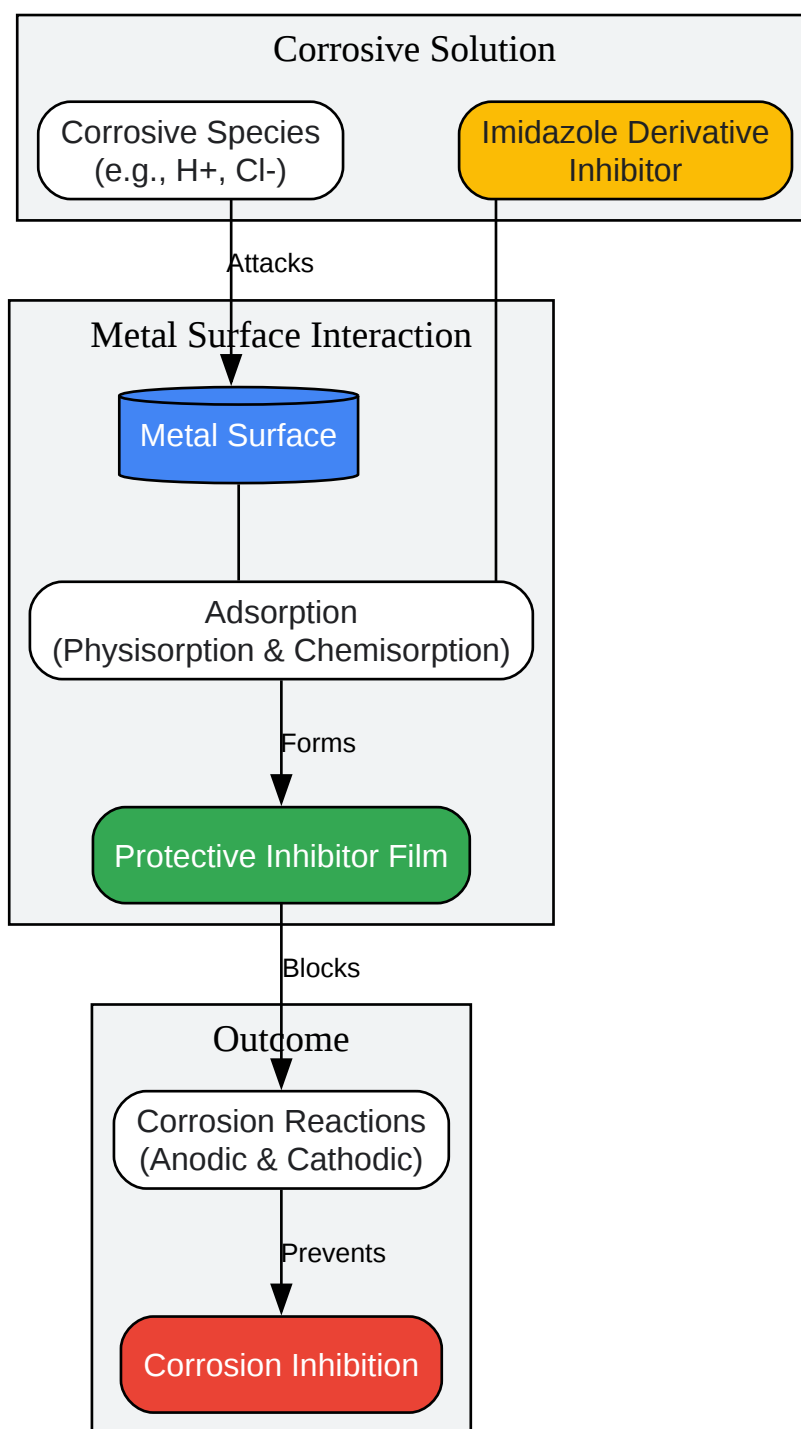
Imidazole and its derivatives are a prominent class of organic compounds extensively investigated as corrosion inhibitors for a wide range of metals and alloys, including carbon steel, mild steel, and copper.[1][2][3] Their effectiveness stems from the unique electronic structure of the imidazole ring, which contains two nitrogen atoms and π -electrons.[3] These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments such as acidic, alkaline, and saline solutions.[2][4][5] The versatility of the imidazole scaffold allows for the synthesis of various derivatives with tailored properties, leading to enhanced inhibition performance.[3]

Mechanism of Action

The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, which isolates the metal from the corrosive medium.^[2]^[6] This process can occur through two main types of interactions:

- **Physisorption:** This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.^[4]
- **Chemisorption:** This is a stronger interaction involving the sharing of electrons between the lone pairs of the nitrogen heteroatoms or the π -electrons of the imidazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.^[4]^[6]

Often, a combination of both physisorption and chemisorption contributes to the formation of a stable and effective protective film.^[4] The presence of electron-donating or withdrawing groups on the imidazole ring can further influence the electron density of the molecule and, consequently, its adsorption behavior and inhibition efficiency.^[7]



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Mechanism of corrosion inhibition by imidazole derivatives.

Comparative Performance Data

The corrosion inhibition efficiency of imidazole derivatives is typically evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), as well as gravimetric (weight loss) methods. The tables below summarize key performance indicators for several imidazole derivatives from various studies.

Table 1: Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions. A lower corrosion current density (i_{corr}) indicates better inhibition performance. Inhibitors can be classified as anodic, cathodic, or mixed-type depending on their effect on the corrosion potential (E_{corr}).^[8]

| Inhibitor | Metal | Corrosive Medium | Concentration (M) | i_corr ($\mu\text{A}/\text{cm}^2$) | Inhibition Efficiency (%) | Type | Reference |
|------------------------------------------------------------------|--------------|------------------------|-------------------|--------------------------------------|---------------------------|-------|-----------------------------------------|
| 1H-Imidazole | Carbon Steel | District Heating Water | 500 ppm | 1.1 | 91.7 | Mixed | [5] [9] |
| 1H-Benzimidazole (BIM) | Brass | 0.1M HNO_3 | 0.01 | - | >94 | Mixed | [10] |
| 5-chloro-benzimidazol-2-one | Mild Steel | 1 M HCl | 0.001 | - | 92.2 | Mixed | [7] |
| 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine (IPCI3) | Mild Steel | 1 M HCl | 0.001 | - | 97.4 | Mixed | [11] |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine (IPF3) | Mild Steel | 1 M HCl | 0.001 | - | 96.5 | Mixed | [11] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

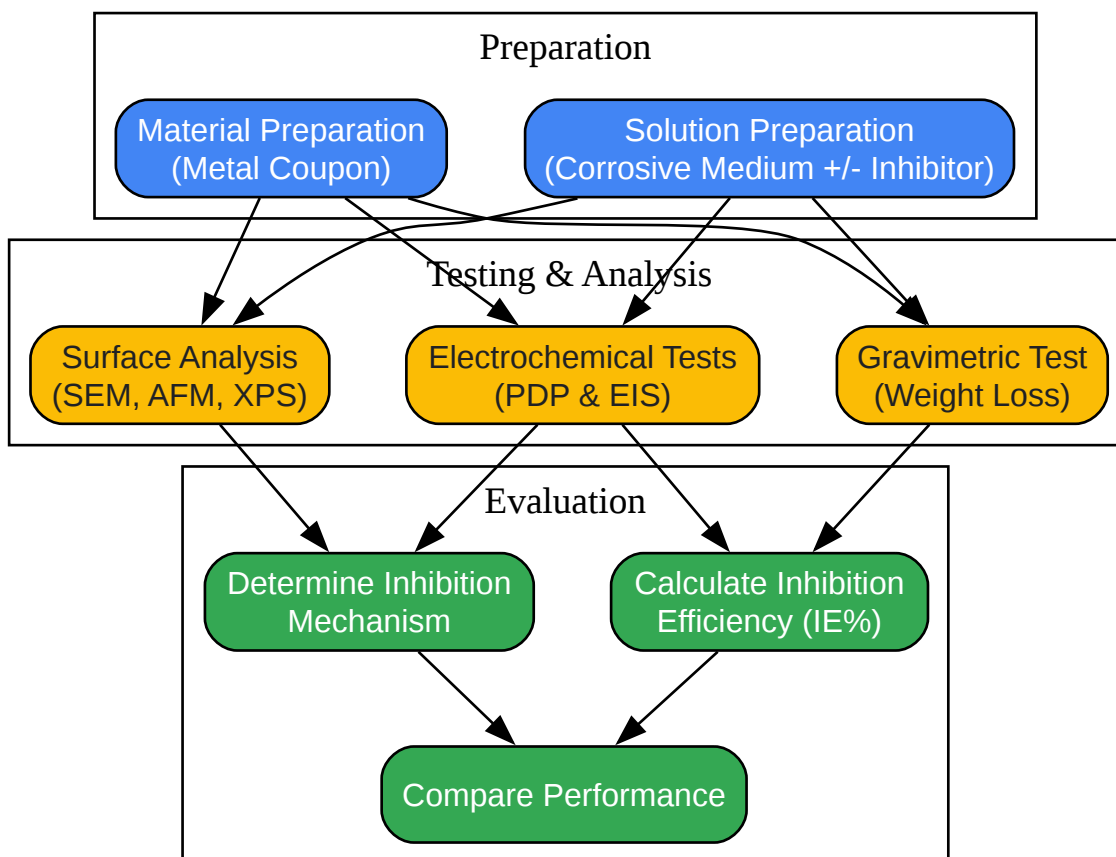
EIS is a non-destructive technique that provides information about the resistance and capacitive behavior at the metal/solution interface. A higher charge transfer resistance (R_{ct}) value signifies a lower corrosion rate and better protection by the inhibitor film.

| Inhibitor | Metal | Corrosive Medium | Concentration | R _{ct} (Ω·cm ²) | C _{dl} (μF/cm ²) | Inhibition Efficiency (%) | Reference |
|---------------------------------------------------------------------|--------------|------------------------|---------------|--------------------------------------|---------------------------------------|---------------------------|-----------|
| 1H-Imidazole | Carbon Steel | District Heating Water | 500 ppm | 11490 | 25.5 | 91.4 | [9] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 100 ppm | - | - | - | [12] |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | - | - | - | [12] |
| Imidazole added to solution | Iron | Aqueous Brine | 500 ppm | 20x > Blank | - | - | [13] |
| Imidazole pre-deposited | Iron | Aqueous Brine | Film | 3x > Blank | - | - | [13] |

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of corrosion inhibitors. Below are detailed methodologies for the most common techniques.

Experimental Workflow for Inhibitor Evaluation



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Workflow for evaluating corrosion inhibitor performance.

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal to a controlled change in its potential, providing information on corrosion rate and inhibition mechanism.

- **Electrochemical Cell:** A conventional three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum plate or wire as the counter electrode

(CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[4]

- Procedure:
 - The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved.
 - The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).[4]
- Data Analysis: The corrosion current density (i_{corr}) and corrosion potential (E_{corr}) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the formula: $\text{IE\%} = [(i_{\text{corr_blank}} - i_{\text{corr_inh}}) / i_{\text{corr_blank}}] \times 100$ [6] where $i_{\text{corr_blank}}$ and $i_{\text{corr_inh}}$ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for characterizing the electrochemical interface and the protective properties of the inhibitor film.

- Electrochemical Cell: The same three-electrode setup as in PDP is used.[14]
- Procedure:
 - The system is allowed to stabilize at its OCP.
 - A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., from 100 kHz to 10 mHz).[4][6]
- Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to determine parameters like solution resistance (R_s), charge transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).[9] An increase in R_{ct} and a decrease in C_{dl} indicate effective inhibition. The IE% is calculated from the R_{ct} values: $\text{IE\%} = [(R_{\text{ct_inh}} - R_{\text{ct_blank}}) / R_{\text{ct_inh}}] \times 100$ [6] where $R_{\text{ct_inh}}$ and $R_{\text{ct_blank}}$ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

These methods provide direct visual and compositional evidence of the protective film formed on the metal surface.

- Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[\[4\]](#)[\[10\]](#)[\[15\]](#)
- Atomic Force Microscopy (AFM): Provides three-dimensional topographical information and quantitative data on surface roughness, confirming the formation of a protective inhibitor layer.[\[5\]](#)[\[9\]](#)
- X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to determine the chemical composition of the surface film and identify the nature of the bonds formed between the inhibitor and the metal surface.[\[5\]](#)[\[13\]](#)[\[16\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups of the inhibitor molecules adsorbed on the metal surface, helping to elucidate the adsorption mechanism.[\[4\]](#)[\[10\]](#)

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